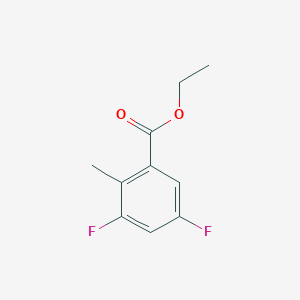
Ethyl 3,5-difluoro-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-difluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methyl group The ester group is attached to the benzene ring at position 1
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-difluoro-2-methylbenzoic acid is coupled with an ethyl ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Ethyl 3,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-difluoro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3,5-difluoro-2-methylbenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3,5-difluoro-2-methylbenzoic acid.
Reduction: 3,5-difluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3,5-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 3,5-difluoro-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluorine atoms and ester group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Ethyl 3,5-difluoro-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-difluorobenzoate: Lacks the methyl group at position 2, which can affect its reactivity and biological activity.
Ethyl 2-methylbenzoate: Lacks the fluorine atoms, resulting in different chemical properties and applications.
Ethyl 3,5-dichloro-2-methylbenzoate: Contains chlorine atoms instead of fluorine, which can lead to different reactivity and biological effects.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties, enhancing its stability and bioavailability.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
ethyl 3,5-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3 |
InChIキー |
OGTOFAUTVCYFOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


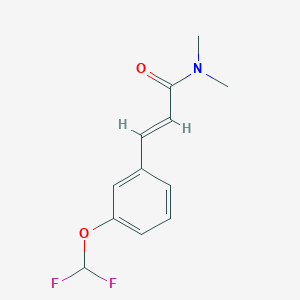
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)

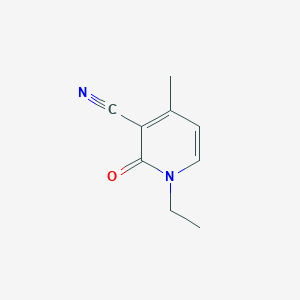
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
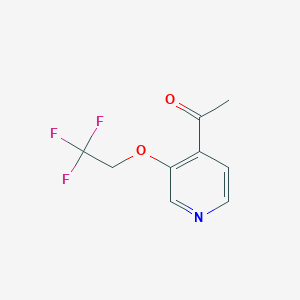
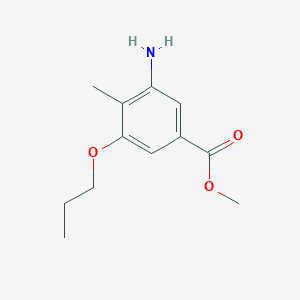
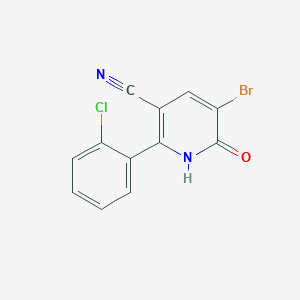
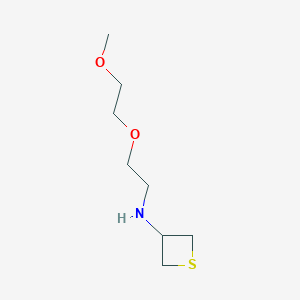
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)
